4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine is a heterocyclic compound that features both oxazole and morpholine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-hydroxy amides with reagents like Deoxo-Fluor® to form oxazolines, which can then be oxidized to oxazoles . The reaction conditions often include room temperature and the use of manganese dioxide as a catalyst for the oxidation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Nucleophilic substitution reactions where the oxazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and other oxidizing agents are commonly used for converting oxazolines to oxazoles.
Nucleophiles: Butyl-lithium and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and oxazolines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antibacterial, and antiviral activities.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Wirkmechanismus
The mechanism of action of 4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine involves its interaction with specific molecular targets. For instance, oxazole derivatives are known to bind to enzymes and receptors through non-covalent interactions, influencing various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: A five-membered ring containing oxygen and nitrogen atoms, known for its biological activities.
Isoxazole: Similar to oxazole but with different positioning of the oxygen and nitrogen atoms.
Oxadiazole: Another heterocyclic compound with a wide range of biological activities.
Uniqueness
4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine is unique due to the presence of both oxazole and morpholine rings, which can confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
65972-69-2 |
---|---|
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
4-(4,5-dihydro-1,3-oxazol-2-yl)morpholine |
InChI |
InChI=1S/C7H12N2O2/c1-4-11-7(8-1)9-2-5-10-6-3-9/h1-6H2 |
InChI-Schlüssel |
ICFHSWCDTICIIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=N1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.